molecular formula C18H30O2 B076952 4-Dodecyloxyphenol CAS No. 13037-87-1

4-Dodecyloxyphenol

Cat. No.: B076952
CAS No.: 13037-87-1
M. Wt: 278.4 g/mol
InChI Key: FHXJDKPJCDJBEM-UHFFFAOYSA-N
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Description

4-Dodecyloxyphenol is a significant organic compound featuring a phenolic head group linked to a dodecyl (C12) alkoxy chain. This amphiphilic structure, comprising a hydrophilic phenol and a long hydrophobic tail, establishes it as a valuable non-ionic surfactant intermediate and a versatile building block in material science. Its primary research value lies in the synthesis of liquid crystals, where it acts as a key precursor for creating mesogenic units with defined alkyl chain lengths, influencing the thermal and electro-optical properties of the resulting materials. Furthermore, its surfactant properties are exploited in the study of self-assembled monolayers, micelle formation, and as a stabilizer in nanoparticle synthesis. The mechanism of action is rooted in its ability to lower surface tension and form organized structures at interfaces, driven by the segregation of its polar and non-polar moieties in different solvent environments. Researchers also utilize this compound in the development of advanced polymers and as a model compound for studying antioxidant behavior in lipid systems, given the radical-scavenging potential of the phenolic group. This reagent is intended for research purposes only, providing a critical tool for chemists and material scientists exploring supramolecular chemistry and functional organic materials.

Properties

IUPAC Name

4-dodecoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,19H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXJDKPJCDJBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392979
Record name 4-DODECYLOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-87-1
Record name 4-DODECYLOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Challenges and Mitigation

  • Dialkylation : Controlled stoichiometry and stepwise addition of 1-bromododecane suppress bis-ether formation.

  • Purification : Recrystallization in hexane isolates the monoalkylated product, as dialkylated derivatives exhibit higher solubility.

Multi-Step Synthesis via 4-Aminophenol Intermediate

Reaction Pathway

This method employs 4-aminophenol as the starting material, involving:

  • Protection : Acetylation of the amine group to form 4-hydroxyacetanilide.

  • O-Alkylation : Etherification with 1-bromododecane under basic conditions.

  • Deprotection : Hydrolysis of the acetamide to yield 4-amino-dodecyloxybenzene.

  • Diazotization : Conversion of the amine to a hydroxyl group via diazonium salt formation and hydrolysis.

Procedure (Adapted from):

  • Protection : 4-Aminophenol reacts with acetic anhydride to form 4-hydroxyacetanilide.

  • Alkylation : 4-Hydroxyacetanilide, 1-bromododecane, and NaH in THF at 25°C for 2 hours.

  • Hydrolysis : Acidic cleavage of the acetamide group.

  • Diazotization : Treatment with NaNO<sub>2</sub>/HCl, followed by H<sub>2</sub>O hydrolysis.

Yield : Multi-step cumulative yield approximates 65–70%.

Advantages and Limitations

  • Regioselectivity : Avoids dialkylation by protecting the amine early.

  • Complexity : Diazenium intermediates require stringent temperature control (<5°C).

Comparative Analysis of Synthetic Methods

Parameter Williamson Method 4-Aminophenol Route
Steps14
Yield~70%~65–70%
Purity (HPLC)>99%>99%
ScalabilityHighModerate
ByproductsDialkylated phenolDiazonium salts

Key Observations :

  • The Williamson method is industrially preferred for its simplicity and fewer purification steps.

  • The 4-aminophenol route suits laboratories requiring regioselective alkylation despite its complexity.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.35–7.30 (m, 2H, aromatic), 6.56 (s, 4H, aromatic), 3.81 (s, 6H, OCH<sub>3</sub>).

  • IR : Peaks at 3350 cm<sup>−1</sup> (O–H stretch) and 1250 cm<sup>−1</sup> (C–O–C ether).

Purity Assessment

  • HPLC : Retention time 8.2 min, purity >99%.

Industrial and Practical Considerations

Solvent and Catalyst Selection

  • Solvents : Ethanol (low cost) vs. THF (enhanced reactivity).

  • Catalysts : KOH (Williamson) vs. NaH (4-aminophenol route).

Environmental Impact

  • Waste Management : Ethanol and hexane are recyclable, aligning with green chemistry principles .

Scientific Research Applications

4-Dodecyloxyphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized as an additive in the production of ferroelectric liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Dodecyloxyphenol involves its interaction with biological membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein function and stability. Additionally, the dodecyloxy group enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and influencing membrane dynamics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The para-substituted alkyl/alkoxy chain length and functional group type critically influence the properties of phenolic compounds. Key structural analogs include:

Table 1: Structural Comparison
Compound CAS Number Molecular Formula Substituent Type Substituent Position
4-Dodecyloxyphenol 13037-87-1 C₁₈H₃₀O₂ Dodecyloxy Para
4-Dodecylphenol 27193-86-8 C₁₈H₃₀O Dodecyl Para
4-Nonylphenol 25154-52-3 C₁₅H₂₄O Nonyl Para
4-Phenylphenol 92-69-3 C₁₂H₁₀O Phenyl Para

Key Observations :

  • This compound contains an ether linkage, which enhances polarity compared to 4-Dodecylphenol (direct C–C bond).
  • 4-Nonylphenol (C₉ chain) and 4-Dodecylphenol (C₁₂ chain) exhibit increasing hydrophobicity with chain length.
  • 4-Phenylphenol features a rigid biphenyl structure, contrasting with the flexible alkyl/alkoxy chains of others .

Physical and Chemical Properties

Table 2: Physical Properties
Compound Boiling Point (°C) Density (g/mL) Refractive Index Water Solubility
This compound Not reported Not reported Not reported Likely low
4-Dodecylphenol 310–335 0.94 1.503 Insoluble
4-Nonylphenol ~300 ~0.95 ~1.51 Low
4-Phenylphenol 305–308 1.24 Slight

Analysis :

  • 4-Dodecylphenol’s high boiling point (310–335°C) and low water solubility align with its long alkyl chain .
  • 4-Phenylphenol’s higher density (1.24 g/mL) reflects its aromaticity and compact structure .

Toxicity and Regulatory Considerations

Table 3: Hazard Profiles
Compound Hazard Classification Regulatory Status
This compound Data limited Discontinued; unregulated
4-Dodecylphenol Aquatic Acute/Chronic 1 Environmental hazard concerns
4-Nonylphenol Endocrine disruptor Restricted under REACH/EPA
4-Phenylphenol Irritant Controlled industrial use

Critical Notes:

  • 4-Nonylphenol is classified as a persistent organic pollutant (POP) due to bioaccumulation and toxicity .
  • 4-Dodecylphenol’s aquatic toxicity highlights ecological risks, necessitating careful disposal .
  • Discrepancy in 4-Dodecylphenol’s chain length: Some sources erroneously describe it as a C₁₀ chain , but CAS data confirm a C₁₂ chain .

Biological Activity

4-Dodecyloxyphenol (C18H30O2) is an organic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

  • Molecular Formula : C18H30O2
  • Molecular Weight : 278.43 g/mol
  • CAS Number : 3490858
  • Structural Formula :
4 Dodecyloxyphenol R O C6H4 OH \text{4 Dodecyloxyphenol}\quad \text{ R O C6H4 OH }

where R is a dodecyl group.

Biological Activity

This compound exhibits various biological activities that have been investigated in several studies:

  • Antioxidant Activity : It has been shown to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various bacterial strains. Its mechanism involves disrupting the bacterial cell membrane, leading to cell death. This property makes it a potential candidate for developing new antimicrobial agents .
  • Skin Irritation Potential : While it exhibits beneficial biological activities, this compound can also cause skin irritation and allergic reactions upon contact. Safety data indicate that it is classified as a skin irritant (H315) and may cause an allergic skin reaction (H317) .

The biological activities of this compound can be attributed to its structural characteristics:

  • Hydrophobic Interactions : The long dodecyl chain enhances its ability to interact with lipid membranes, which is essential for its antimicrobial activity.
  • Phenolic Hydroxyl Group : The presence of the hydroxyl group contributes to its antioxidant capacity by donating hydrogen atoms to free radicals.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below are summarized findings from selected research articles:

Study ReferenceKey Findings
Demonstrated antioxidant activity through DPPH radical scavenging assays.
Showed significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) reported.
Investigated skin irritation potential in vitro, highlighting the need for caution in cosmetic formulations.

Q & A

Q. How to ensure reproducibility in quantifying this compound degradation products?

  • Methodological Answer : Implement:
  • Internal Standards : Use deuterated analogs (e.g., this compound-d5_5) for GC-MS quantification.
  • Interlaboratory Studies : Collaborate via ring trials to harmonize protocols (e.g., ISO 11348 for microbial toxicity).
  • Open Data Platforms : Share raw chromatograms and kinetic data on repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Dodecyloxyphenol
Reactant of Route 2
Reactant of Route 2
4-Dodecyloxyphenol

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